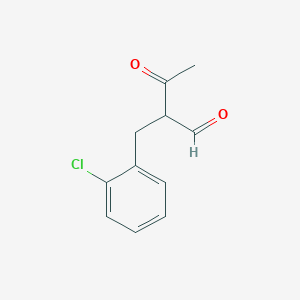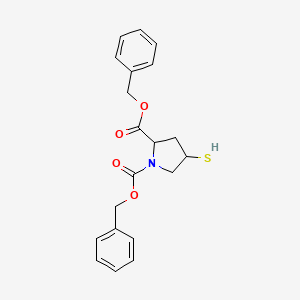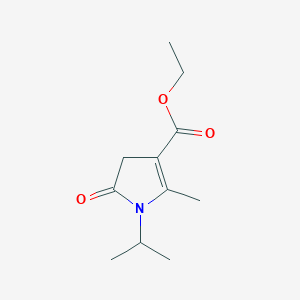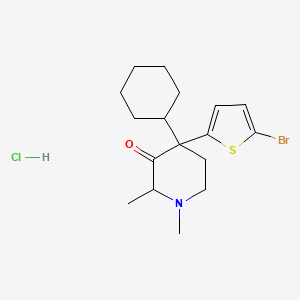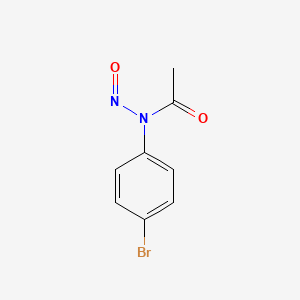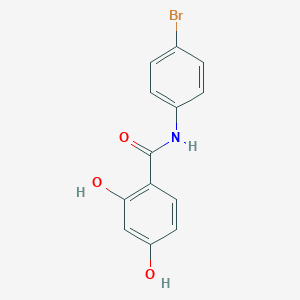
N-(4-bromophenyl)-2,4-dihydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromophenyl)-2,4-dihydroxybenzamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a benzamide structure with two hydroxyl groups at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2,4-dihydroxybenzamide typically involves the following steps:
Bromination: The starting material, 4-bromoaniline, is prepared by brominating aniline using bromine in the presence of a catalyst such as iron or aluminum chloride.
Amidation: The brominated aniline is then reacted with 2,4-dihydroxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound in drug discovery for treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(4-bromophenyl)-2,4-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzyme systems, while its anticancer effects could involve the disruption of cellular signaling pathways.
類似化合物との比較
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-Bromophenyl)sulfonylbenzoyl-L-valine: Studied for its antimicrobial and antioxidant activities.
Uniqueness: N-(4-Bromophenyl)-2,4-dihydroxybenzamide is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its dual hydroxyl groups allow for additional hydrogen bonding interactions, enhancing its binding affinity to biological targets.
特性
CAS番号 |
52189-57-8 |
|---|---|
分子式 |
C13H10BrNO3 |
分子量 |
308.13 g/mol |
IUPAC名 |
N-(4-bromophenyl)-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C13H10BrNO3/c14-8-1-3-9(4-2-8)15-13(18)11-6-5-10(16)7-12(11)17/h1-7,16-17H,(H,15,18) |
InChIキー |
CGPJMDREOOLNOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




